molecular formula C11H17NO3 B14346785 1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- CAS No. 93128-02-0

1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]-

Cat. No.: B14346785
CAS No.: 93128-02-0
M. Wt: 211.26 g/mol
InChI Key: SHTJDHDIOFXVJV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- involves several steps. One common method includes the reaction of catechol with isopropylamine in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various catechol derivatives, quinones, and substituted benzenediols .

Scientific Research Applications

1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- involves its interaction with beta-adrenergic receptors. It stimulates these receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscles, increased heart rate, and enhanced cardiac output .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Benzenediol, 4-[2-hydroxy-2-[(1-methylethyl)amino]ethyl]- is unique due to its selective action on beta-adrenergic receptors, making it particularly effective as a bronchodilator and heart stimulant. Its synthetic origin also allows for precise control over its purity and potency .

Properties

CAS No.

93128-02-0

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[2-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C11H17NO3/c1-7(2)12-11(15)6-8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3

InChI Key

SHTJDHDIOFXVJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CC1=CC(=C(C=C1)O)O)O

Origin of Product

United States

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